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molecular formula C11H12FNO B7863398 3-Fluoro-4-isobutoxybenzonitrile

3-Fluoro-4-isobutoxybenzonitrile

Cat. No. B7863398
M. Wt: 193.22 g/mol
InChI Key: YYXXPZMEAXCKLJ-UHFFFAOYSA-N
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Patent
US09388174B2

Procedure details

A reaction mixture solution prepared by suspending 41.1 mg of 3-fluoro-4-hydroxybenzonitrile, 33.4 mg of isobutyl bromide and 62.2 mg of potassium carbonate in 1 mL of dimethylformamide was heated at 110° C. for 5 hours under a nitrogen atmosphere. After the addition of water to the reaction mixture solution, extraction was performed using ethyl acetate. The organic layer was washed with saline, followed by drying and concentrating under reduced pressure to obtain a crude product of 3-fluoro-4-(2-methylpropoxy)benzonitrile. (2) A reaction mixture prepared by adding 15.7 mg of sodium hydride and 24.5 mg of imidazole to the crude product of 3-fluoro-4-(2-methylpropoxy)benzonitrile obtained above and suspending the above in 1 mL of dimethylsulfoxide was heated at 110° C. for 5 hours under a nitrogen atmosphere. After the addition of water to the reaction mixture solution, extraction was performed using ethyl acetate. The organic layer was washed with saline, followed by drying and concentrating under reduced pressure to obtain a crude product of 3-(1H-imidazol-1-yl)-4-(2-methylpropoxy)benzonitrile.
Quantity
41.1 mg
Type
reactant
Reaction Step One
Quantity
33.4 mg
Type
reactant
Reaction Step Two
Quantity
62.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].[CH2:11](Br)[CH:12]([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH:12]([CH3:14])[CH3:13])[C:5]#[N:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
41.1 mg
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1O
Step Two
Name
Quantity
33.4 mg
Type
reactant
Smiles
C(C(C)C)Br
Step Three
Name
Quantity
62.2 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture solution prepared
EXTRACTION
Type
EXTRACTION
Details
to the reaction mixture solution, extraction
WASH
Type
WASH
Details
The organic layer was washed with saline
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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